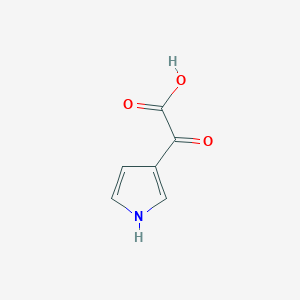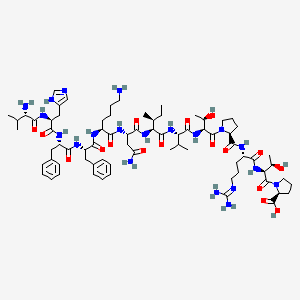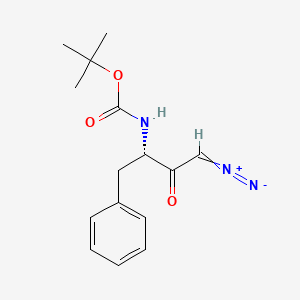
(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone is a diazo compound that features a diazo group (-N=N-) attached to a butanone backbone The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the amino group and a phenyl group attached to the butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone typically involves the following steps:
Formation of the Boc-protected amino group: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.
Diazo transfer reaction: The Boc-protected amino acid derivative is then subjected to a diazo transfer reaction using a diazo transfer reagent such as tosyl azide (TsN3) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone can undergo various types of chemical reactions, including:
Substitution reactions: The diazo group can be replaced by nucleophiles, leading to the formation of different substituted products.
Cycloaddition reactions: The diazo group can participate in cycloaddition reactions, forming new ring structures.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Cycloaddition reagents: Cycloaddition reactions may involve alkenes or alkynes as reaction partners.
Oxidizing agents: Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted butanones, while cycloaddition reactions can produce various cyclic compounds.
Aplicaciones Científicas De Investigación
(S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone has several scientific research applications, including:
Organic synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: It can be employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with diazo functionalities.
Biological studies: The compound may be used in biochemical research to study enzyme mechanisms and protein interactions.
Industrial applications: It can be utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Boc-amino-1-diazo-3-phenyl-2-butanone involves the reactivity of the diazo group. The diazo group can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the diazo group is replaced by a nucleophile, while in electrophilic reactions, it can form new bonds with electron-rich species. The Boc protecting group ensures the stability of the amino group during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- **(S)-3-Boc-amino-1-diazo
(S)-3-Boc-amino-1-diazo-3-phenyl-2-propanone: Similar structure but with a shorter carbon chain.
(S)-3-Boc-amino-1-diazo-3-phenyl-2-pentanone: Similar structure but with a longer carbon chain.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMYIGTVOBGQJW-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

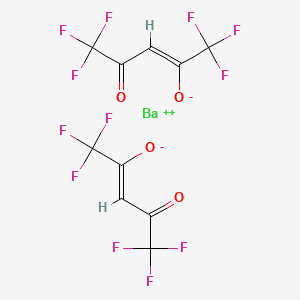
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)
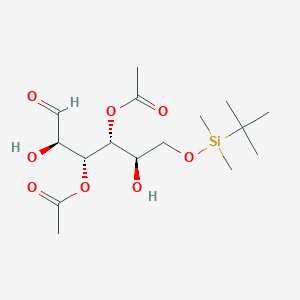
![2-[4-(2-Cyclohexyl-vinyl)-phenyl]-ethylamine](/img/structure/B1142072.png)

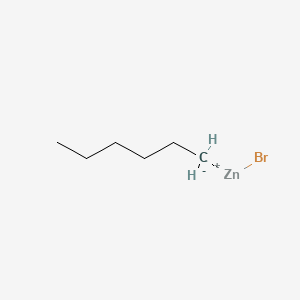
![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
